

An In-depth Technical Guide to Chloropretadalafil: Chemical Properties, Structure, and Synthesis

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Compound of Interest

Compound Name: Chloropretadalafil

Cat. No.: B3420110

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This technical guide provides a comprehensive overview of **Chloropretadalafil**, a key synthetic intermediate in the production of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This document details its chemical and physical properties, synthesis protocols, and analytical characterization methods, serving as a crucial resource for professionals in pharmaceutical development and manufacturing.

Chemical Properties and Structure

Chloropretadalafil is a white solid that serves as a foundational component in the synthesis of Tadalafil.^{[1][2]} Its systematic IUPAC name is methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate.^[1]

Physicochemical Properties

The key physicochemical properties of **Chloropretadalafil** are summarized in the table below for easy reference.

Property	Value	References
CAS Number	171489-59-1	[1][3]
Molecular Formula	C ₂₂ H ₁₉ ClN ₂ O ₅	
Molecular Weight	426.85 g/mol	
Appearance	White Solid	
Boiling Point	627.5±55.0 °C at 760 mmHg	
Density	1.4±0.1 g/cm ³	
Solubility	Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml)	

Synthesis of Chloropretadalafil

The synthesis of **Chloropretadalafil** is a multi-step process that begins with a stereoselective Pictet-Spengler reaction, followed by an acylation step. This process is fundamental to producing the tetracyclic core of Tadalafil.

Experimental Protocol: Synthesis of Chloropretadalafil

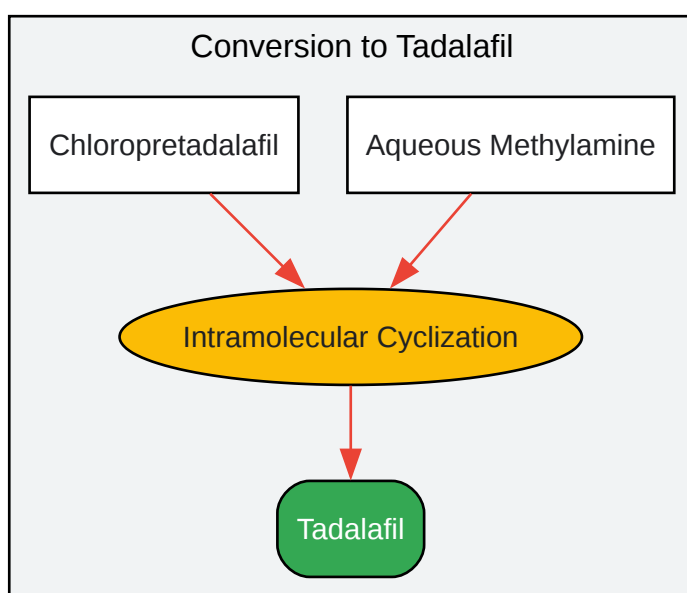
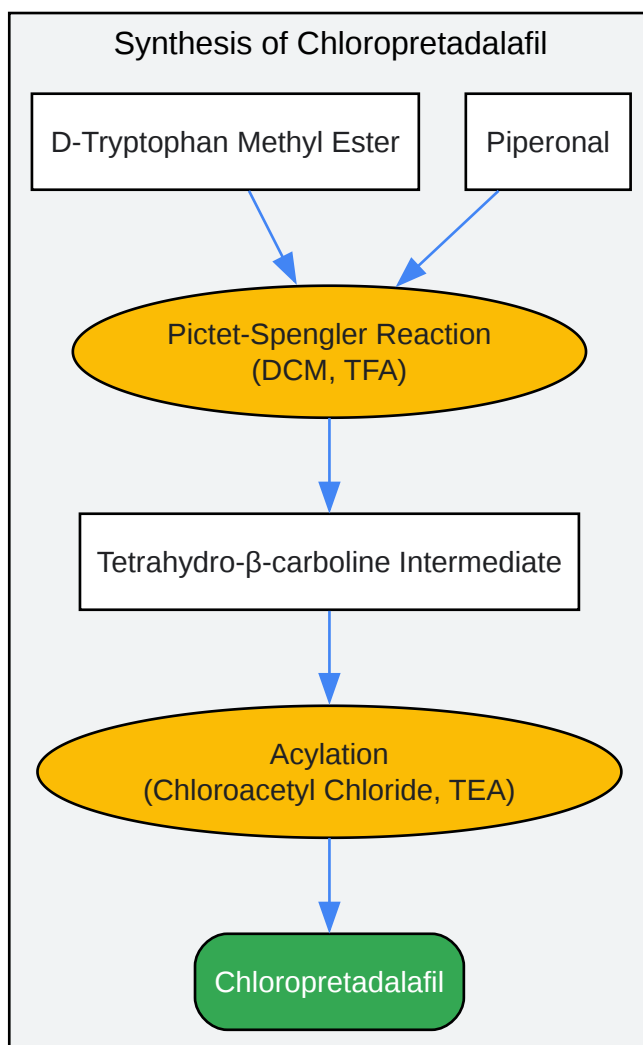
Step 1: Pictet-Spengler Reaction

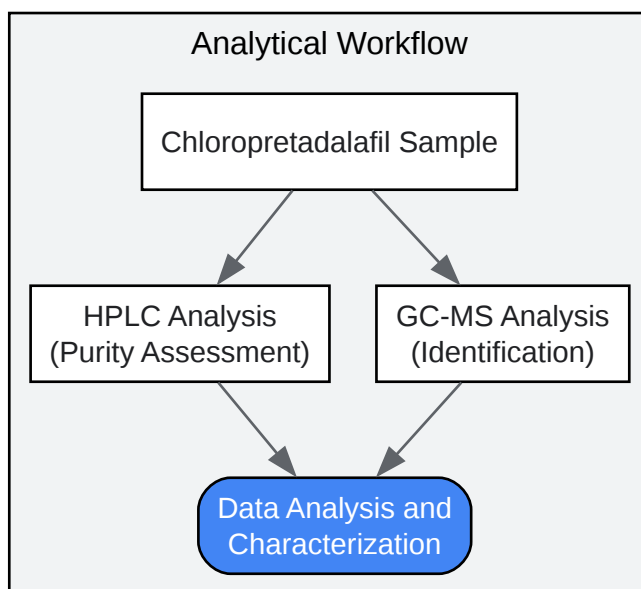
- **Reaction Setup:** Dissolve D-tryptophan methyl ester (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
- **Addition of Reagent:** Add piperonal (1.1 eq) to the solution.
- **Acid Catalysis:** Introduce a catalytic amount of a strong acid, for instance, trifluoroacetic acid (TFA) (0.1-0.2 eq).
- **Reaction Conditions:** Stir the mixture at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).

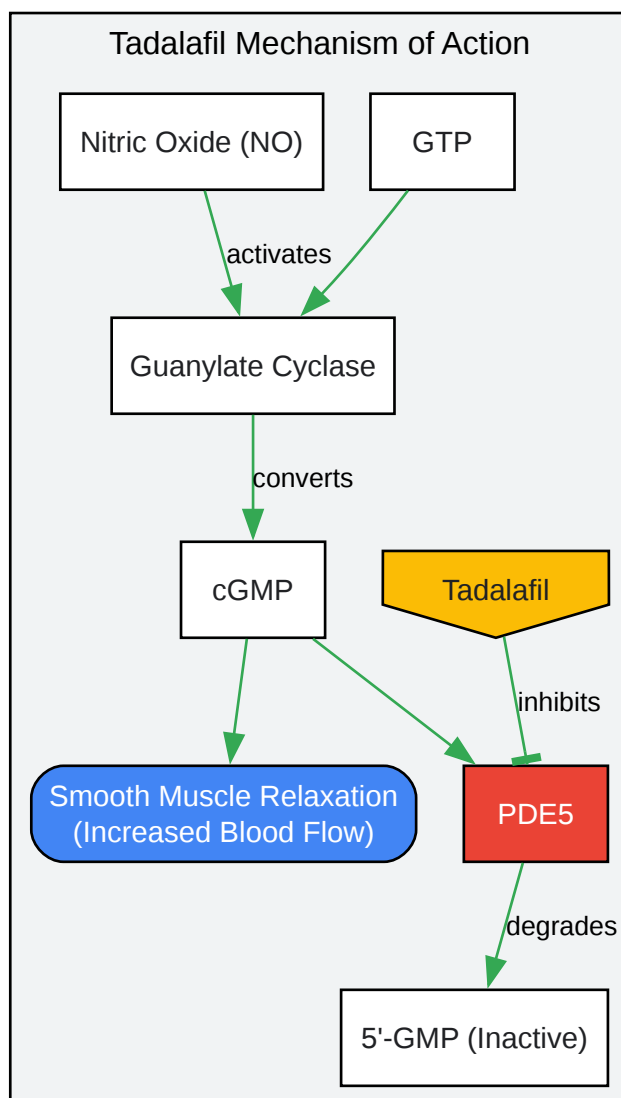
- **Work-up and Purification:** Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified by column chromatography or recrystallization to yield the desired tetrahydro- β -carboline intermediate.

Step 2: Acylation

- **Reaction Setup:** Dissolve the intermediate from the Pictet-Spengler reaction in dichloromethane and cool the solution to 0-5 °C.
- **Base Addition:** Add triethylamine to the solution.
- **Acylation Agent:** Slowly add chloroacetyl chloride to the reaction mixture while maintaining the low temperature.
- **Reaction Conditions:** Stir the reaction for several hours at 0-5 °C and monitor by TLC.
- **Isolation:** Once the reaction is complete, the mixture is washed and the solvent is evaporated to yield **Chloropretadalafil**.







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- 3. Chloropretadalafil | C22H19ClN2O5 | CID 10873617 - PubChem [pubchem.ncbi.nlm.nih.gov]
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